Flubromazolam

Descripción general

Descripción

Flubromazolam is a triazolobenzodiazepine (TBZD), which are benzodiazepine (BZD) derivatives . It is reputed to be highly potent, and concerns have been raised that it may pose comparatively higher risks than other designer benzodiazepines, due to their ability to produce strong sedation and amnesia at oral doses of as little as 0.5 mg .

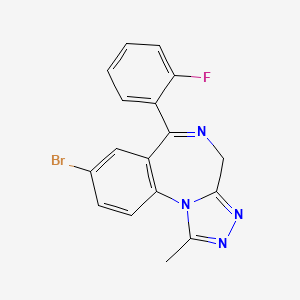

Molecular Structure Analysis

Flubromazolam is composed of a benzene ring fused to a seven-triazole membered 1,4-diazepine ring that is also fused to a 1,2,4 ring. An alkyl methyl (-CH3) is attached at the 1-position of the triazole ring, a 2-fluorophenyl ring is attached at the 6- position of the diazapine ring, and a bromine is attached at the 8-position of the benzene ring .Chemical Reactions Analysis

In a study, eight clobromazolam metabolites were identified in vitro as well as eight bromazolam metabolites in vitro and in vivo. Predominant metabolic steps were hydroxylation, glucuronidation and combinations thereof .Physical And Chemical Properties Analysis

Flubromazolam is a white powder, often sold as a liquid or as tablets . Its molecular formula is C17H12BrFN4 and its molar mass is 371.213 g·mol −1 .Aplicaciones Científicas De Investigación

Analytical Toxicology

Flubromazolam has been the subject of toxicological studies to understand its metabolic profile and identify the enzymes involved in its metabolism. Research has shown that it undergoes hydroxylation and glucuronidation, with several metabolites identified in human plasma and urine . These findings are crucial for developing sensitive analytical methods and urine screening procedures, which are essential for forensic toxicology.

Pharmacokinetics

The pharmacokinetics of flubromazolam, particularly its toxicokinetics, have been studied to determine how it is absorbed, distributed, metabolized, and excreted in the body. Such studies are vital for understanding the drug’s potential risks and for establishing therapeutic monitoring protocols .

Neurological Disorders

Flubromazolam’s impact on neurological disorders has been explored, especially its sedative and hypnotic effects. While it has shown potential for inducing heavy hypnosis and sedation, its long-lasting amnesia and rapid tolerance development raise concerns about its therapeutic use .

Anxiety Treatment

In the context of anxiety treatment, flubromazolam has demonstrated anxiolytic properties. However, its strong sedative effects and the risk of rapid tolerance and withdrawal symptoms make it a challenging candidate for clinical use in treating anxiety disorders .

Clinical Trials

Flubromazolam’s role in clinical trials is limited due to its classification as a designer drug. However, its effects have been reversed by the benzodiazepine antagonist flumazenil in pharmacokinetic studies, providing insights into its clinical implications and emergency management of overdoses .

Psychoactive Substance Abuse

The drug’s potential for abuse has been a significant area of research. Studies have focused on its dependence potential, highlighting the need for awareness and control measures to prevent misuse and public health risks .

Cardiotoxicity

Research has also delved into the cardiotoxic effects of flubromazolam-related compounds, assessing their impact on heart function and potential for causing cardiovascular health issues .

Public Health Risks

Lastly, flubromazolam has been reviewed for its public health risks. The fluctuating presence of designer benzodiazepines like flubromazolam in the illicit market and their associated adverse events, including intoxications and fatalities, underscore the importance of continuous monitoring and research in this field .

Mecanismo De Acción

Target of Action

Flubromazolam is a highly potent triazolobenzodiazepine . Its primary target is the GABA_A receptor , a subtype of the gamma-aminobutyric acid (GABA) receptor . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in reducing neuronal excitability throughout the nervous system.

Mode of Action

Flubromazolam enhances the effects of the inhibitory neurotransmitter GABA by binding at the benzodiazepine site of the GABA_A receptor . This interaction increases the efficiency of GABA neurotransmission, leading to increased sedative, anxiolytic, muscle relaxant, and amnesic effects .

Biochemical Pathways

The main metabolic pathway of flubromazolam involves hydroxylation on the α- and/or 4-position, mediated by cytochrome P450 (CYP) enzymes CYP3A4 and CYP3A5 . This is followed by glucuronidation of the hydroxylated metabolites as well as of the parent drug . The glucuronidation process is catalyzed by uridine 5’-diphospho-glucuronosyltransferase (UGT) isozymes .

Pharmacokinetics

Flubromazolam is known for its strong sedative effects that can last more than 10 hours and cause partial amnesia for more than 24 hours with a dose of 0.5 mg . A study showed that flubromazolam and its mono-hydroxylated metabolite were detectable in urine for up to 6.5 and 8 days, respectively . The peak serum concentrations were as low as 8 ng/mL (8 h post ingestion) .

Result of Action

The binding of flubromazolam to the GABA_A receptor enhances the inhibitory effects of GABA, leading to increased sedation, muscle relaxation, and amnesia . It’s important to note that flubromazolam is reputed to be highly potent, and even small doses (as little as 05 mg) can produce strong sedation and amnesia . Life-threatening adverse reactions have been observed at doses of only 3 mg of flubromazolam .

Action Environment

The action, efficacy, and stability of flubromazolam can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. It’s been reported that opioids were frequently detected with flubromazolam . This suggests that the use of flubromazolam in combination with other substances, particularly opioids, could potentially enhance its effects and increase the risk of adverse reactions .

Safety and Hazards

Flubromazolam is reputed to be highly potent, and concerns have been raised that it may pose comparatively higher risks than other designer benzodiazepines . Life-threatening adverse reactions have been observed at doses of only 3 mg of flubromazolam . The recreational use of flubromazolam may result in prolonged, severe intoxication associated with coma, hypotension, and rhabdomyolysis (a breakdown of muscle tissue leading to release of dangerous protein into the bloodstream) .

Direcciones Futuras

Flubromazolam has been classified as an illegal substance in several countries . On July 26, 2023, the DEA temporarily scheduled five synthetic benzodiazepine substances – etizolam, flualprazolam, clonazolam, flubromazolam, and diclazepam – in schedule I of the Controlled Substances Act (CSA) . The dramatic increase in trafficking and abuse associated with these substances has become a national public health concern in recent years .

Propiedades

IUPAC Name |

8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGSZBZQCBNUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620266 | |

| Record name | Flubromazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flubromazolam | |

CAS RN |

612526-40-6 | |

| Record name | Flubromazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612526-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flubromazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612526406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flubromazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUBROMAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BF1HN5GWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

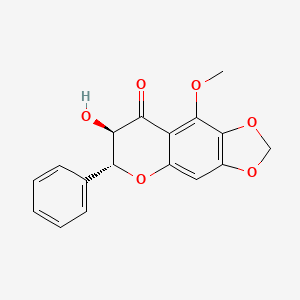

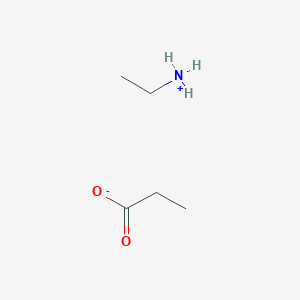

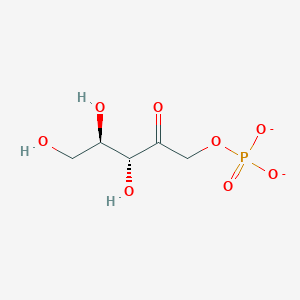

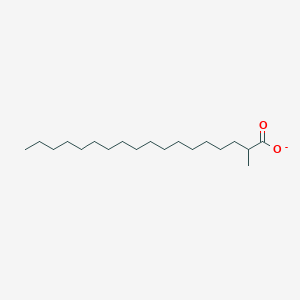

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,5aS,6R,8aS,13aS,15aS,15bR)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B1261852.png)

![4-[[(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione](/img/structure/B1261867.png)

![[(1R,2R,4R,6S,7S,9R,10R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate](/img/structure/B1261871.png)

![[(3aR,6E,9R,10E,14E,15aS)-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-9-yl] acetate](/img/structure/B1261875.png)